2-Formylterephthalonitrile
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Overview
Description
2-Formylbenzene-1,4-dicarbonitrile is an organic compound with the molecular formula C9H4N2O It is characterized by the presence of a formyl group (-CHO) and two cyano groups (-CN) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formylbenzene-1,4-dicarbonitrile typically involves the formylation of benzene-1,4-dicarbonitrile. One common method is the Vilsmeier-Haack reaction, where benzene-1,4-dicarbonitrile reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the desired position.
Industrial Production Methods
Industrial production methods for 2-Formylbenzene-1,4-dicarbonitrile are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
2-Formylbenzene-1,4-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group.
Reduction: The cyano groups can be reduced to amine groups.
Substitution: The formyl and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be employed.
Substitution: Various nucleophiles, such as amines or alcohols, can react under acidic or basic conditions.
Major Products
Oxidation: 2-Carboxybenzene-1,4-dicarbonitrile.
Reduction: 2-Formylbenzene-1,4-diamine.
Substitution: Depending on the nucleophile, products can include 2-alkoxybenzene-1,4-dicarbonitrile or 2-amino-benzene-1,4-dicarbonitrile.
Scientific Research Applications
2-Formylbenzene-1,4-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving formyl and cyano groups.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Formylbenzene-1,4-dicarbonitrile depends on the specific reaction or application. For example, in nucleophilic substitution reactions, the formyl and cyano groups act as electrophilic centers, attracting nucleophiles. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Formylbenzene-1,3-dicarbonitrile
- 4-Formylbenzenesulfonyl chloride
- 2-(3-Formylphenyl)acetonitrile
Uniqueness
2-Formylbenzene-1,4-dicarbonitrile is unique due to the specific positioning of the formyl and cyano groups on the benzene ring, which influences its reactivity and potential applications. Compared to its isomers, such as 2-Formylbenzene-1,3-dicarbonitrile, the 1,4-isomer may exhibit different chemical and physical properties, making it suitable for specific applications.
Properties
CAS No. |
164932-42-7 |
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Molecular Formula |
C9H4N2O |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
2-formylbenzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C9H4N2O/c10-4-7-1-2-8(5-11)9(3-7)6-12/h1-3,6H |
InChI Key |
IJRZHESCEKKNGQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C#N)C=O)C#N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C=O)C#N |
Synonyms |
1,4-Benzenedicarbonitrile, 2-formyl- (9CI) |
Origin of Product |
United States |
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